(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile
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Overview
Description
(E)-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. Common reagents used in these reactions include thioamides, aryl halides, and trifluoromethylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiazole: Shares the thiazole ring structure but lacks the trifluoromethyl and carbohydrazonoyl cyanide groups.
3-(Trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl group but lacks the thiazole ring.
N-Phenylthioamide: Similar in having a phenyl group and thioamide functionality but differs in overall structure.
Uniqueness
(E)-4-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring contributes to its reactivity and potential biological activities.
Properties
Molecular Formula |
C18H11F3N4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2E)-4-phenyl-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H11F3N4S/c19-18(20,21)13-7-4-8-14(9-13)24-25-15(10-22)17-23-16(11-26-17)12-5-2-1-3-6-12/h1-9,11,24H/b25-15+ |
InChI Key |
GYSXFOOKGLKFLK-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC(=C3)C(F)(F)F)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3)C(F)(F)F)C#N |
Origin of Product |
United States |
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